
2-Methylfuran
Overview
Description
2-Methylfuran (2-MeF, C₅H₆O) is a biomass-derived furanic compound with significant industrial relevance. It is synthesized via catalytic hydrogenolysis of furfural, a platform chemical derived from lignocellulosic biomass . 2-MeF serves as a precursor for pharmaceuticals (e.g., antimalarial drugs), solvents, and high-octane biofuels due to its energy density (27.3 MJ/L) and octane number (RON 103–105) . Its pyrolysis and combustion properties have been extensively studied using quantum chemical methods, revealing complex decomposition pathways involving ring-opening and radical formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylfuran can be synthesized through the catalytic hydrogenation of furfural. This process involves the use of catalysts such as copper-chromium or cobalt-based catalysts. For instance, a Cu/SiO(_2) catalyst prepared by the ammonia evaporation method has shown high selectivity for this compound with almost complete conversion of furfural . Another method involves the use of a Co/CoO(_x) catalyst in conjunction with hydroquinone to achieve selective hydrodeoxygenation of furfural .
Industrial Production Methods: Industrial production of this compound typically involves the vapor-phase hydrogenation of furfural. This process can be carried out using various catalysts, including copper-based and cobalt-based catalysts. The continuous process involves steps such as preheating, reaction, condensation, and separation to isolate the hydrogenation product .
Chemical Reactions Analysis
2-Methylfuran undergoes various chemical reactions, including:
Oxidation: The low-temperature oxidation of this compound involves the addition of oxygen to the main furylCH(_2) radical, forming peroxide radicals. These radicals can further decompose into stable aldehydes and cyclic ketones .
Reduction: Selective electrochemical hydrogenation of furfural to this compound can be achieved using a single atom copper catalyst under mild pH conditions. This process involves a sequential two-step reduction facilitated by phosphorus doping .
Substitution: this compound can react with olefins through Diels–Alder reactions to produce various chemicals. It can also react with anhydrides or carboxylic acids to produce acylated products .
Common Reagents and Conditions:
Oxidation: Oxygen, peroxide radicals
Reduction: Copper catalyst, phosphorus doping, mild pH conditions
Substitution: Olefins, anhydrides, carboxylic acids
Major Products:
Oxidation: Aldehydes, cyclic ketones
Reduction: this compound
Substitution: Acylated products
Scientific Research Applications
Chemical Synthesis and Industrial Applications
2-Methylfuran serves as an important intermediate in the synthesis of various chemicals. Its applications include:
- Production of Pharmaceuticals : 2-MF is utilized in the synthesis of several pharmaceutical compounds, including:
- Chemical Intermediates : It acts as a precursor for the production of other chemicals such as acetylpropanol and pentadiene, which are important in various industrial processes .
- Polymer Production : 2-MF is used in making polymers and resins, contributing to the development of materials with diverse applications .
Biofuel Potential
This compound has been identified as a promising candidate for biofuel production due to its favorable properties:
- High Energy Density : Compared to ethanol, 2-MF exhibits a higher octane number and energy density, making it an attractive alternative fuel source .
- Sustainable Production : The synthesis of 2-MF from renewable resources such as lignocellulosic biomass through catalytic processes has been extensively studied. For instance, recent research demonstrated the efficient conversion of furfural into 2-MF using cobalt-based catalysts, achieving yields up to 73% .
Toxicological Studies
While 2-MF is widely used, its safety profile has also been examined:
- Toxicity and Genotoxicity : Studies indicate that 2-MF may have hepatotoxic effects at higher doses. In a study involving gpt delta rats, adverse effects on the hepatobiliary system were observed at doses of 6 mg/kg/day and above . This underscores the need for careful handling and regulation of its use.
Summary Table of Applications
Application Area | Specific Uses | Notes |
---|---|---|
Pharmaceuticals | Synthesis of Vitamin B1, Chloroquine Phosphate | Key role in anti-malarial treatments |
Chemical Intermediates | Production of acetylpropanol, pentadiene | Important for various industrial processes |
Biofuels | Alternative to gasoline | Higher energy density than ethanol |
Polymer Production | Used in making polymers and resins | Contributes to material development |
Toxicological Studies | Evaluated for hepatotoxicity | Need for regulation due to potential health risks |
Case Studies
- Catalytic Synthesis Research : A study published in Sustainable Energy & Fuels explored the catalytic transformation of furfural into 2-MF using cobalt-based catalysts. The research highlighted the importance of optimizing reaction conditions to enhance yield and selectivity .
- Pharmaceutical Applications : Research has shown that derivatives of 2-MF are crucial in synthesizing drugs that combat malaria and other diseases. Its role as an intermediate emphasizes its significance in pharmaceutical chemistry .
- Biofuel Development : Investigations into the use of 2-MF as a biofuel have demonstrated its potential to improve engine efficiency when used as an additive in gasoline formulations .
Mechanism of Action
The mechanism of action of 2-Methylfuran involves its interaction with molecular targets and pathways:
Oxidation Mechanism: The low-temperature oxidation of this compound involves the addition of oxygen to the furylCH(_2) radical, forming peroxide radicals. These radicals undergo hydrogen transfer followed by dehydroxylation to form stable aldehydes and cyclic ketones .
Reduction Mechanism: In the selective electrochemical hydrogenation of furfural to this compound, single atom copper active sites and oxophilic phosphorus dopants facilitate the reduction process. This involves a sequential two-step reduction under mild pH conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The primary alkylfurans compared to 2-MeF include:
- 3-Methylfuran (3-MeF) : Structural isomer of 2-MeF, differing in methyl group position.
- 2-Ethylfuran : Contains an ethyl substituent instead of methyl.
- 2-Pentylfuran : Features a longer pentyl chain.
Key Observations :
- Positional Isomerism : 2-MeF exhibits higher thermal stability than 3-MeF due to steric and electronic effects influencing ring-opening kinetics .
- Chain Length : Longer alkyl chains (e.g., 2-pentylfuran) reduce volatility and increase hydrophobicity, limiting fuel applications .
Production Methods
- 2-MeF : Produced via vapor-phase hydrodeoxygenation (HDO) of furfural using Cu/AC or Fe/Mg/O catalysts, achieving >90% selectivity under optimized conditions .
- 2-Ethylfuran and 2-Pentylfuran : Detected in plant residues (e.g., Capsosiphon fulvescens algae) and thermally processed foods, often formed via Maillard reactions or fatty acid degradation .
Toxicity and Environmental Impact
- 2-MeF: Metabolized by cytochrome P450 to 4-oxo-2-pentenal, a reactive intermediate causing hepatic DNA-protein adducts. Phenobarbital pretreatment exacerbates toxicity .
- 2-Ethylfuran and 2-Pentylfuran : Classified as food contaminants but lack detailed toxicological profiles .
Food Presence :
- 2-MeF concentrations in canned tomatoes and meats exceed furan levels in some cases (up to 150 μg/kg) .
- 3-MeF is less prevalent but detected in baby foods and smoked fish .
Physical and Thermodynamic Properties
Biological Activity
2-Methylfuran (2-MF) is a volatile organic compound derived from biomass, primarily produced through the hydrolysis and dehydration of hemicellulose. This compound has garnered attention due to its various biological activities and potential applications in the pharmaceutical and chemical industries. This article provides a comprehensive overview of the biological activity of 2-MF, including its metabolic pathways, toxicity, and implications for human health.
2-MF is a colorless liquid with a boiling point of approximately 31°C, characterized by its high volatility and lipophilicity. It is primarily synthesized from furfural, which can be obtained from lignocellulosic biomass. The conversion process typically involves selective hydrogenation steps, yielding high purity 2-MF suitable for various industrial applications .
Property | Value |
---|---|
Molecular Formula | C5H6O |
Boiling Point | 31°C |
Density | 0.87 g/cm³ |
Solubility | Soluble in organic solvents |
Metabolism and Toxicokinetics
Recent studies have highlighted the metabolic pathways of 2-MF in biological systems. Upon ingestion, 2-MF is metabolized primarily in the liver through cytochrome P450 enzymes, leading to the formation of reactive metabolites such as acetyl acrolein (AcA) and lysine conjugates (Lys-AcA and AcLys-AcA) .
- Metabolic Pathway :
- 2-MF → AcA → Lys-AcA / AcLys-AcA
The metabolic fate of 2-MF has been investigated in both animal models and human studies. For instance, in a controlled study involving human subjects consuming coffee containing 2-MF, approximately 15.4% of the ingested amount was excreted as metabolites within 24 hours .
Toxicological Profile
Despite its utility, 2-MF is classified as potentially carcinogenic to humans by the International Agency for Research on Cancer (IARC). Long-term exposure to furan and its derivatives has been linked to various forms of cancer, particularly liver tumors in animal studies .
Case Study: Carcinogenicity in Rodents
A significant study involved administering furan at varying doses to rats over two years. The results indicated a high incidence of cholangiocarcinoma among treated groups, suggesting that both furan and its derivatives like 2-MF may exert similar carcinogenic effects due to their metabolic activation leading to DNA damage .
Antioxidant Properties
Interestingly, some research indicates that 2-MF may exhibit antioxidant properties under specific conditions. For example, it has been shown to protect liver cells from oxidative damage in certain experimental setups . This dual nature—potentially harmful yet protective—highlights the complexity of its biological behavior.
Applications in Medicine and Industry
This compound's role extends beyond toxicity; it serves as an important intermediate in the synthesis of pharmaceuticals. It has been utilized in producing vitamin B1 and anti-dysentery drugs such as chloroquine phosphate . Additionally, its favorable fuel properties make it a candidate for biofuel applications, offering higher energy density compared to conventional fuels like ethanol .
Table 2: Applications of this compound
Application | Description |
---|---|
Pharmaceutical Synthesis | Used in the production of vitamin B1 and chloroquine phosphate |
Biofuel | Alternative to gasoline with higher energy density |
Chemical Intermediate | Precursor for various organic compounds |
Q & A
Basic Research Questions
Q. What are the established synthesis pathways for 2-methylfuran from biomass, and how do reaction conditions influence yield?
- Methodological Answer : 2-MF is primarily synthesized via catalytic hydrogenolysis of furfural derivatives. For example, pinewood-derived furfural undergoes molten-salt hydropyrolysis followed by catalytic hydrogenation over Cu-based catalysts under moderate temperatures (150–250°C) and H₂ pressures (1–5 MPa). Yield optimization requires precise control of catalyst acidity, hydrogen partial pressure, and residence time to minimize side reactions like over-hydrogenation or polymerization .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : 2-MF is highly volatile (flash point: -22°C) and flammable. Safe handling mandates inert-atmosphere gloveboxes for storage/transfer, explosion-proof equipment, and grounding to prevent static discharge. Personal protective equipment (PPE) must include chemical-resistant gloves (e.g., nitrile) and vapor respirators. Spills require neutralization with non-flammable absorbents (e.g., vermiculite) and immediate ventilation .
Q. How can this compound be quantified in complex matrices like food or environmental samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with solid-phase microextraction (SPME) is preferred. A DB-5MS column (30 m × 0.25 mm) and splitless injection at 250°C achieve baseline separation. Quantification uses selective ion monitoring (SIM) at m/z 82 (base peak for 2-MF). Calibration requires matrix-matched standards to account for co-eluting furans (e.g., 2,5-dimethylfuran) .
Advanced Research Questions
Q. What kinetic models explain this compound oxidation in combustion systems, and how does NO presence alter reaction pathways?
- Methodological Answer : High-temperature oxidation (800–1200 K) proceeds via H-abstraction from the methyl group or furan ring, forming resonance-stabilized radicals. In NO-containing systems, NO accelerates low-temperature oxidation by converting HO₂ radicals to OH via HO₂ + NO → OH + NO₂. Detailed mechanisms (e.g., AramcoMech 3.0) incorporate 200+ species and 1,500+ reactions, validated against shock-tube ignition delay and laminar flame speed data .
Q. How do pressure and temperature variations affect the laminar burning velocity of this compound?
- Methodological Answer : At 1–4 bar and 400–500 K, laminar burning velocity (Sₗ) increases non-linearly with temperature (Sₗ ∝ T²) but decreases with pressure (Sₙ ∝ P⁻⁰.5). Constant-volume bomb experiments with schlieren imaging show Sₗ = 45–60 cm/s under lean conditions (ϕ = 0.7–1.0). Discrepancies between experimental and CHEMKIN-predicted Sₗ (≤12%) highlight uncertainties in intermediate peroxide (QOOH) decomposition rates .
Q. What computational approaches predict OH radical-initiated degradation pathways of this compound in atmospheric chemistry?
- Methodological Answer : Density functional theory (DFT) at the M06-2X/6-311++G(d,p) level identifies OH addition to the α-position (C2) as the dominant pathway (80% branching ratio). Transition state analysis reveals a barrier of 8.2 kcal/mol, forming a hydroxycyclohexadienyl radical. Master equation simulations (RRKM theory) predict a temperature-dependent rate coefficient of 2.3 × 10⁻¹¹ cm³/molecule·s at 298 K, validated against smog chamber data .
Q. Data Contradictions and Resolution
Q. Discrepancies exist in reported ignition delay times for this compound under lean conditions. How can experimental design address these?
- Methodological Answer : Variations arise from differences in diluent gas (Ar vs. N₂) and facility-specific wall effects. Standardized shock-tube protocols recommend >90% Ar dilution to minimize non-ideal pressure gradients. Laser absorption spectroscopy for OH* chemiluminescence improves time-resolution (μs-scale) for ignition detection. Collaborative cross-validation between labs (e.g., RCM vs. shock tube) is critical .
Q. Why do some studies report conflicting biofuel performance metrics for this compound compared to conventional fuels?
- Methodological Answer : Discrepancies stem from test engine types (SI vs. CI) and blending ratios. In spark-ignition engines, 2-MF’s high octane number (RON = 103) enables higher compression ratios, but its low energy density (28 MJ/kg) reduces torque. Rigorous benchmarking requires standardized ASTM protocols (e.g., D909 for knock resistance) and lifecycle analysis for precompetitive validation .
Q. Tables for Key Data
Properties
IUPAC Name |
2-methylfuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-5-3-2-4-6-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKFNUFAXTZWDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
Record name | 2-METHYLFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1109 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25301-08-0 | |
Record name | Furan, 2-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25301-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9025611 | |
Record name | 2-Methylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9025611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methylfuran appears as a clear colorless liquid with an ethereal odor. Flash point -22 °F. Less dense than water and insoluble in water. Hence floats on water. Vapors heavier than air., Liquid, Clear colorless liquid with an ethereal odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS], Colourless liquid; Spicy smoky aroma | |
Record name | 2-METHYLFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1109 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Furan, 2-methyl- | |
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Record name | 2-Methylfuran | |
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Record name | 2-Methylfuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013749 | |
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Record name | 2-Methylfuran | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1478/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
145 to 151 °F at 760 mmHg (NTP, 1992) | |
Record name | 2-METHYLFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1109 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
-22 °F (NTP, 1992) | |
Record name | 2-METHYLFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1109 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 72.5 °F (NTP, 1992), 3 mg/mL at 20 °C, Slightly soluble in water, Soluble (in ethanol) | |
Record name | 2-METHYLFURAN | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Methylfuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013749 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 2-Methylfuran | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1478/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9132 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.908-0.917 | |
Record name | 2-METHYLFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1109 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Methylfuran | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1478/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
2.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | 2-METHYLFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1109 | |
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Vapor Pressure |
59 mmHg at 32 °F ; 95 mmHg at 50 °F; 142 mmHg at 68 °F (NTP, 1992), 142.0 [mmHg] | |
Record name | 2-METHYLFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1109 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Methylfuran | |
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CAS No. |
534-22-5, 27137-41-3 | |
Record name | 2-METHYLFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1109 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Methylfuran | |
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Record name | 2-Methylfuran | |
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Record name | Methylfuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027137413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYLFURAN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5211 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-METHYLFURAN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3707 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Furan, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9025611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylfuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-methylfuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.814 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51O3BGW3F2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Methylfuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013749 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-127.7 °F (NTP, 1992), -87.5 °C | |
Record name | 2-METHYLFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1109 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Methylfuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013749 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.